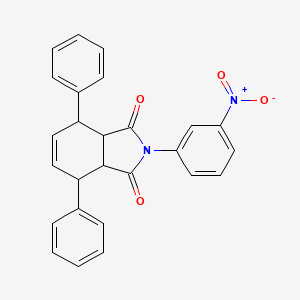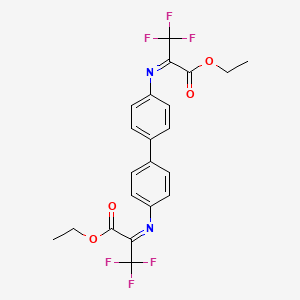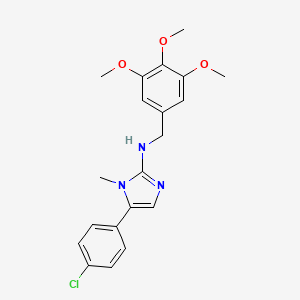![molecular formula C26H20BrNO2 B11563695 [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate](/img/structure/B11563695.png)
[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate is an organic compound with a complex structure, combining a naphthalene moiety with a bromobenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate typically involves a multi-step process. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 2-aminonaphthalene to form the imine intermediate. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress using techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The bromine atom in the benzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Products may include naphthoquinones.
Reduction: The primary product would be the corresponding amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: In biological research, it can be used as a probe to study enzyme interactions and binding affinities.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, while the bromobenzoate moiety can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking .
Vergleich Mit ähnlichen Verbindungen
- [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] benzoate
- [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-chlorobenzoate
Uniqueness: The presence of the bromine atom in [1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate distinguishes it from similar compounds, potentially enhancing its reactivity and binding affinity in various applications.
Eigenschaften
Molekularformel |
C26H20BrNO2 |
|---|---|
Molekulargewicht |
458.3 g/mol |
IUPAC-Name |
[1-[(3,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-bromobenzoate |
InChI |
InChI=1S/C26H20BrNO2/c1-17-7-13-22(15-18(17)2)28-16-24-23-6-4-3-5-19(23)10-14-25(24)30-26(29)20-8-11-21(27)12-9-20/h3-16H,1-2H3 |
InChI-Schlüssel |
MLJVRVQNWVHKCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Bromo-4-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11563612.png)
![2-(2-chlorophenoxy)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B11563615.png)



![4-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxobutanamide](/img/structure/B11563642.png)
![2,4-Bis[4-(4-nitrobenzamido)phenyl]pyrimidine](/img/structure/B11563643.png)
![(5E)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11563646.png)

![4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11563653.png)
![Ethyl 5-methoxy-3-{[(4-methylpiperazin-1-yl)acetyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B11563659.png)
![6-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11563660.png)
![(3E)-3-{2-[(4-chlorophenyl)acetyl]hydrazinylidene}-N-(4-fluorophenyl)butanamide](/img/structure/B11563667.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(2,6-dichlorophenyl)methylidene]butanehydrazide](/img/structure/B11563675.png)
